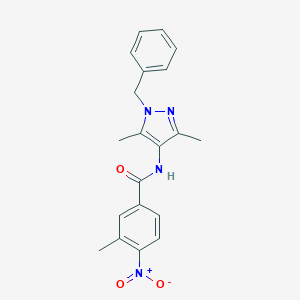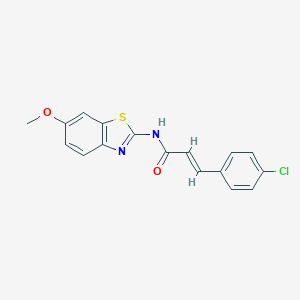
N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring, along with methyl and nitro substituents on the benzamide moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Benzylation: The pyrazole derivative is then benzylated using benzyl chloride in the presence of a base like potassium carbonate.
Amidation: The benzylated pyrazole is reacted with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide: Similar structure but lacks the nitro group.
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Contains additional functional groups and a different core structure.
Uniqueness
N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE is unique due to the presence of both benzyl and nitro groups, which can impart distinct biological and chemical properties. Its specific substitution pattern on the pyrazole and benzamide rings can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of N1-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-4-NITROBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H20N4O3 |
|---|---|
分子量 |
364.4g/mol |
IUPAC名 |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-11-17(9-10-18(13)24(26)27)20(25)21-19-14(2)22-23(15(19)3)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,21,25) |
InChIキー |
WZCYYQZTZBVMGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-[3-(2-METHYLPROPOXY)PHENYL]QUINOLINE](/img/structure/B445275.png)

![N'-[1-(5-bromo-2-thienyl)propylidene]-3,6-dichloro-1-benzothiophene-2-carbohydrazide](/img/structure/B445277.png)
![Methyl 2-({[2-(4-isobutylphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B445280.png)
![N-[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B445282.png)
![5-(4-bromophenyl)-3-chloro-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445286.png)
![N-(4-{N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B445287.png)
![Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B445288.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B445289.png)
![3-chloro-6-methyl-N'-[4-(trifluoromethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445290.png)
![Ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445292.png)
![2-(4-chlorophenyl)-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-4-quinolinecarbohydrazide](/img/structure/B445295.png)
![2-[(2-Ethoxy-1-naphthoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445296.png)

